molecular formula C8H14N2S B6264288 [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol CAS No. 2229242-03-7

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol

Cat. No. B6264288
CAS RN: 2229242-03-7
M. Wt: 170.3
InChI Key:
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Description

1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanethiol, also known as MMPT, is a sulfur-containing organic compound that is widely used in scientific research. MMPT is a colorless liquid that is soluble in water and organic solvents, and has a low boiling point (43 °C) and a low melting point (−59 °C). It is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of various organic compounds, such as thioethers, thioamides, and sulfonamides. It has also been used in catalysis, as a catalyst in the synthesis of organic compounds, such as aldehydes, ketones, and esters. Additionally, [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol has been used in biochemistry studies, as a reagent for the detection of proteins and enzymes, and as a substrate for the study of enzyme kinetics.

Mechanism of Action

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol is an electrophilic compound, meaning that it can react with nucleophiles, such as amines and thiols, to form covalent bonds. It can also react with other electrophiles, such as aldehydes and ketones, to form thioethers. In addition, [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol can react with carboxylic acids to form thioamides, and with sulfur-containing compounds to form sulfonamides.
Biochemical and Physiological Effects
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol is a versatile compound that can be used in a variety of biochemical and physiological studies. It has been used as a reagent for the detection of proteins and enzymes, and as a substrate for the study of enzyme kinetics. Additionally, [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol has been used to study the effects of thiols on cell metabolism, and to study the effects of thiols on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol in lab experiments is its low boiling point and low melting point, which make it easy to handle and store. Additionally, [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and biochemistry. The main limitation of using [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol in lab experiments is its low yield, which can make it difficult to obtain sufficient amounts of the compound for experiments.

Future Directions

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol has a wide range of potential applications in scientific research. In the future, it could be used in the synthesis of new organic compounds, as a catalyst for the synthesis of organic compounds, and as a reagent for the detection of proteins and enzymes. Additionally, it could be used to study the effects of thiols on cell metabolism and the structure and function of proteins. Finally, it could be used to study the effects of thiols on drug metabolism and the development of new therapeutic agents.

Synthesis Methods

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol can be synthesized from the reaction of 2-methylpropyl alcohol and ethyl thiocyanate in the presence of a base catalyst. The reaction is carried out at a temperature of 80-90 °C for 6-7 hours. The yield of the reaction depends on the reaction conditions and is usually in the range of 30-50%. The product is then purified by distillation and crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol involves the reaction of 2-methylpropylhydrazine with 3-chloropropylmethanethiol, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-methylpropylhydrazine", "3-chloropropylmethanethiol" ], "Reaction": [ "Step 1: 2-methylpropylhydrazine is reacted with 3-chloropropylmethanethiol in the presence of a base such as sodium hydroxide or potassium hydroxide.", "Step 2: The resulting intermediate is heated to promote cyclization, forming [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol.", "Step 3: The product is purified through recrystallization or column chromatography." ] }

CAS RN

2229242-03-7

Product Name

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol

Molecular Formula

C8H14N2S

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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